molecular formula C10H10BrNO2 B8807058 N-[2-(2-bromoacetyl)phenyl]acetamide

N-[2-(2-bromoacetyl)phenyl]acetamide

Cat. No.: B8807058
M. Wt: 256.10 g/mol
InChI Key: YLLLGHVLWVDLIR-UHFFFAOYSA-N
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Description

N-[2-(2-bromoacetyl)phenyl]acetamide is a useful research compound. Its molecular formula is C10H10BrNO2 and its molecular weight is 256.10 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H10BrNO2

Molecular Weight

256.10 g/mol

IUPAC Name

N-[2-(2-bromoacetyl)phenyl]acetamide

InChI

InChI=1S/C10H10BrNO2/c1-7(13)12-9-5-3-2-4-8(9)10(14)6-11/h2-5H,6H2,1H3,(H,12,13)

InChI Key

YLLLGHVLWVDLIR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC=C1C(=O)CBr

Origin of Product

United States

Synthesis routes and methods I

Procedure details

31 g (0.175 mol) of N-(2-Acetylphenyl)-acetamide (prepared by acylation of 2-aminoacetophenone with acetyl chloride as described by Fuerstner, Alois; Jumbam, Denis N.; Tetrahedron; 48; 29; 5991-6010, (1992)) was dissolved in 200 ml of glacial acetic acid. 127 ml of 33% strength HBr in glacial acetic acid was added and then, at room temperature, 8.75 ml (0.175 mol) of bromine was slowly run in. The mixture was stirred at room temperature overnight. The mixture was stirred into 1.5 l of ice-water, and the precipitated product was filtered off with suction, thoroughly washed with ice-water and dried in vacuo. The crude product contained, according to HPLC and NMR, some precursor and dibrominated product, but was pure enough (about 85% strength) for further reaction.
Quantity
31 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
8.75 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
1.5 L
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

45.0 g (0.282 mol) of dry bromine were added dropwise to a boiling solution of 50.0 g (0.282 mol) of 1-[2-(acetylamino)phenyl]ethanone in 400 ml of chloroform at room temperature. The solvent was distilled off, the residue was distributed between dichloromethane and saturated ice-cold sodium hydrogen carbonate solution. The organic phase was dried over sodium sulphate, evaporated down in vacuo, the residue was triturated with diethylether and suction filtered. After drying in vacuo 35.4 g (49% of theory) of colourless crystals were obtained, Rf=0.48 (eluant: petroleum ether/ethyl acetate 2/1 v/v).
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
[Compound]
Name
petroleum ether ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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